Azemiglitazone potassium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1314533-27-1 |

|---|---|

Molecular Formula |

C19H16KNO5S |

Molecular Weight |

409.5 g/mol |

IUPAC Name |

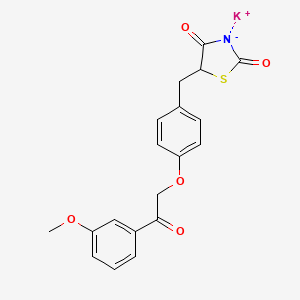

potassium 5-[[4-[2-(3-methoxyphenyl)-2-oxoethoxy]phenyl]methyl]-1,3-thiazolidin-3-ide-2,4-dione |

InChI |

InChI=1S/C19H17NO5S.K/c1-24-15-4-2-3-13(10-15)16(21)11-25-14-7-5-12(6-8-14)9-17-18(22)20-19(23)26-17;/h2-8,10,17H,9,11H2,1H3,(H,20,22,23);/q;+1/p-1 |

InChI Key |

PQCFIIIBRQVVGW-UHFFFAOYSA-M |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)COC2=CC=C(C=C2)CC3C(=O)[N-]C(=O)S3.[K+] |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of Azemiglitazone Potassium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azemiglitazone potassium (formerly MSDC-0602K) is a novel, second-generation thiazolidinedione (TZD) insulin (B600854) sensitizer (B1316253) developed for the treatment of metabolic diseases, including non-alcoholic steatohepatitis (NASH) and type 2 diabetes (T2D). Unlike first-generation TZDs, which primarily act as potent agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ), azemiglitazone was designed to selectively inhibit the mitochondrial pyruvate (B1213749) carrier (MPC) with significantly lower PPARγ binding affinity. This targeted mechanism of action aims to retain the insulin-sensitizing effects of TZDs while mitigating the adverse effects associated with strong PPARγ activation, such as weight gain and edema. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Discovery of this compound

The discovery of this compound stemmed from the need for safer insulin-sensitizing agents. First-generation thiazolidinediones, while effective in improving glycemic control, are associated with a range of side effects attributed to their strong activation of PPARγ. The development of azemiglitazone was guided by the hypothesis that the therapeutic benefits of TZDs on insulin sensitivity could be separated from their undesirable side effects by targeting a different molecular mechanism.

Researchers at Metabolic Solutions Development Company and later Cirius Therapeutics focused on the mitochondrial pyruvate carrier (MPC) as a key regulator of glucose metabolism.[1] The MPC is a protein complex located in the inner mitochondrial membrane that facilitates the transport of pyruvate from the cytosol into the mitochondrial matrix, where it is converted to acetyl-CoA and enters the citric acid cycle. Inhibition of the MPC was proposed as a novel strategy to modulate cellular energy metabolism and improve insulin sensitivity.

The discovery process likely involved the screening of a library of thiazolidinedione analogues to identify compounds with high affinity for the MPC and low affinity for PPARγ. This led to the identification of azemiglitazone as a lead candidate that exhibited the desired pharmacological profile.

Mechanism of Action

Azemiglitazone's primary mechanism of action is the inhibition of the mitochondrial pyruvate carrier (MPC).[1] By blocking the transport of pyruvate into the mitochondria, azemiglitazone shifts the cell's energy metabolism away from glucose oxidation and towards the utilization of fatty acids. This metabolic reprogramming is believed to be the basis for its insulin-sensitizing effects.

Importantly, azemiglitazone was designed to have a low binding affinity for PPARγ, with a reported IC50 of 18.25 μM. This reduced interaction with PPARγ is intended to minimize the side effects commonly associated with older TZDs.

dot

Caption: Signaling pathway of Azemiglitazone's mechanism of action.

Synthesis of this compound

The synthesis of azemiglitazone, 5-[[4-[2-(3-Methoxyphenyl)-2-oxoethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione, can be achieved through a multi-step process. The following is a representative synthetic route based on general knowledge of thiazolidinedione synthesis.

Synthetic Scheme

dot

Caption: A potential synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of 5-(4-Hydroxybenzylidene)-1,3-thiazolidine-2,4-dione

-

To a solution of 4-hydroxybenzaldehyde (1 equivalent) and thiazolidine-2,4-dione (1 equivalent) in ethanol, a catalytic amount of piperidine is added.

-

The reaction mixture is refluxed for 4-6 hours.

-

After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

-

The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield the desired product.

Step 2: Synthesis of 5-(4-Hydroxybenzyl)-1,3-thiazolidine-2,4-dione

-

To a suspension of 5-(4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione (1 equivalent) in methanol, sodium borohydride (B1222165) (NaBH4) (2-3 equivalents) is added portion-wise at 0 °C.

-

The reaction mixture is stirred at room temperature for 2-3 hours.

-

The solvent is evaporated under reduced pressure, and the residue is acidified with dilute HCl.

-

The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the product.

Step 3: Synthesis of Azemiglitazone

-

A mixture of 5-(4-hydroxybenzyl)-1,3-thiazolidine-2,4-dione (1 equivalent), 2-bromo-1-(3-methoxyphenyl)ethanone (1.1 equivalents), and potassium carbonate (K2CO3) (2 equivalents) in dimethylformamide (DMF) is stirred at 60-70 °C for 8-10 hours.

-

The reaction mixture is cooled to room temperature and poured into ice-cold water.

-

The precipitated solid is filtered, washed with water, and purified by column chromatography to afford azemiglitazone.

Step 4: Synthesis of this compound

-

To a solution of azemiglitazone (1 equivalent) in ethanol, a solution of potassium hydroxide (B78521) (KOH) (1 equivalent) in ethanol is added dropwise.

-

The mixture is stirred at room temperature for 1-2 hours.

-

The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield this compound.

Quantitative Data

In Vitro Activity

| Parameter | Value | Reference |

| PPARγ Binding Affinity (IC50) | 18.25 μM | [2] |

Preclinical Efficacy in a Diabetic Mouse Model (db/db mice)[2]

| Parameter | Vehicle | Azemiglitazone | Liraglutide | Azemiglitazone + Liraglutide |

| Change in Body Weight | - | Significant preservation of lean body mass | Decreased lean body mass | Significant preservation of lean body mass |

| Glucose Tolerance | - | Improved | Improved | Synergistic improvement |

| Circulating Insulin | - | Less elevation | - | Less elevation |

| Pancreatic Insulin Content | - | Increased | - | Increased |

| Brown Adipose Tissue (BAT) | - | Increased | - | Increased |

Clinical Trial Data in NASH Patients (EMMINENCE Trial)[2]

| Parameter | Placebo | Azemiglitazone |

| HbA1c | - | Improved |

| Liver Histology | - | Improved |

Experimental Workflows

Mitochondrial Pyruvate Carrier (MPC) Inhibition Assay

dot

Caption: A generalized workflow for assessing MPC inhibition.

Conclusion

This compound represents a significant advancement in the development of insulin-sensitizing agents. Its targeted inhibition of the mitochondrial pyruvate carrier, coupled with reduced PPARγ activity, offers the potential for effective treatment of metabolic diseases like NASH and T2D with an improved safety profile compared to first-generation thiazolidinediones. The synthetic route is accessible, and its efficacy has been demonstrated in both preclinical and clinical settings. Further research and late-stage clinical trials will continue to elucidate the full therapeutic potential of this promising compound.

References

Azemiglitazone Potassium: A Technical Guide to a Novel Insulin Sensitizer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azemiglitazone potassium (MSDC-0602K) is a clinical-stage, orally administered small molecule being developed for the treatment of metabolic diseases, including type 2 diabetes (T2D) and metabolic dysfunction-associated steatohepatitis (MASH), formerly known as non-alcoholic steatohepatitis (NASH). As a second-generation thiazolidinedione (TZD), it represents a significant evolution from earlier compounds in its class. Its unique mechanism of action, centered on the modulation of the mitochondrial pyruvate (B1213749) carrier (MPC) with only weak binding to the peroxisome proliferator-activated receptor-gamma (PPARγ), offers the potential for potent insulin-sensitizing effects with an improved safety profile. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, mechanism of action, and available preclinical and clinical data for this compound.

Chemical Structure and Properties

This compound is the potassium salt of Azemiglitazone. It is a thiazolidinedione derivative with the following chemical identity and properties.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| Drug Name | This compound |

| Synonyms | MSDC-0602K, CIR-0602K |

| IUPAC Name | potassium;5-[[4-[2-(3-methoxyphenyl)-2-oxoethoxy]phenyl]methyl]-2,4-dioxo-1,3-thiazolidin-3-ide |

| CAS Number | 1314533-27-1 |

| Molecular Formula | C19H16KNO5S |

| SMILES | O=C1SC(CC2=CC=C(C=C2)OCC(C3=CC(OC)=CC=C3)=O)C([N+]1)=O.[K-] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 409.50 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in DMSO (>100 mg/mL) | [2] |

Mechanism of Action

Azemiglitazone's primary mechanism of action is the modulation of the mitochondrial pyruvate carrier (MPC), a protein complex located on the inner mitochondrial membrane responsible for transporting pyruvate from the cytosol into the mitochondrial matrix. By inhibiting the MPC, Azemiglitazone effectively reduces the entry of pyruvate into the tricarboxylic acid (TCA) cycle, leading to a metabolic shift towards fatty acid and amino acid oxidation. This alteration in substrate utilization is believed to be a key driver of its insulin-sensitizing effects.[3][4]

Unlike first-generation thiazolidinediones, Azemiglitazone is a PPARγ-sparing agent, binding to PPARγ with a significantly lower affinity (IC50 = 18.25 μM).[5][6][7][8][9] This characteristic is thought to mitigate the adverse effects associated with strong PPARγ agonism, such as fluid retention and weight gain.[10][11]

The inhibition of MPC by Azemiglitazone leads to a cascade of downstream effects that collectively improve metabolic health:

-

Enhanced Insulin (B600854) Sensitivity: By promoting a shift to lipid metabolism, Azemiglitazone reduces the metabolic pressure on glucose pathways, leading to improved insulin sensitivity in peripheral tissues.[1][10]

-

Improved Glycemic Control: Clinical and preclinical studies have demonstrated that Azemiglitazone leads to reductions in fasting glucose and HbA1c levels.[12][13]

-

Beneficial Effects on Lipid Metabolism: The metabolic reprogramming induced by MPC inhibition can lead to improvements in lipid profiles and a reduction in ectopic fat deposition.[1][11]

Pharmacological Properties

Preclinical Pharmacology

Preclinical studies in various animal models of insulin resistance and metabolic disease have demonstrated the therapeutic potential of this compound.

Table 3: Summary of Key Preclinical Findings

| Animal Model | Treatment | Key Findings | Reference |

| Diabetic db/db mice | This compound (oral gavage) | Corrected glycemia, reduced insulinemia, and improved glucose tolerance. When combined with Liraglutide, these effects were more significant, and liver histology improved. | [5] |

| MS-NASH mice | This compound (oral gavage) | Improved insulinemia and fatty liver disease. | [5] |

| Diet-induced obese (DIO) mice | This compound (oral gavage) | In combination with Tirzepatide, preserved lean muscle mass and function while promoting weight loss. Also led to a beneficial restructuring of adipose tissue. | [14] |

Clinical Pharmacology

This compound has undergone several clinical trials, including a significant Phase 2b study in patients with MASH (the EMMINENCE trial).

Table 4: Summary of Key Clinical Findings from the EMMINENCE Trial

| Parameter | Dose Groups | Key Findings | Reference |

| Patient Population | 402 patients with biopsy-confirmed NASH (NAFLD activity score ≥4, fibrosis stage F1-F3) | - | [13] |

| Treatment Duration | 12 months | - | [13] |

| Liver Enzymes | 62.5 mg, 125 mg, 250 mg daily | Statistically significant reductions in ALT at the 125 mg and 250 mg doses. Statistically significant reductions in AST at the 125 mg dose. | [13] |

| Glycemic Control | 125 mg, 250 mg daily | Statistically significant reductions in HbA1c and improvements in insulin resistance. | [12] |

| Liver Histology | 62.5 mg, 125 mg, 250 mg daily | Dose-dependent trends toward improvement in NAS reduction and NASH resolution, though the primary endpoint was not met with statistical significance in the initial analysis. | [13] |

Experimental Protocols

Detailed, proprietary experimental protocols for this compound are not publicly available. However, based on published literature, the following sections outline the general methodologies likely employed in its characterization.

Chemical Synthesis

The synthesis of Azemiglitazone likely follows a multi-step process common for thiazolidinedione derivatives. A plausible, though not definitively published, synthetic route would involve the Knoevenagel condensation of an appropriate benzaldehyde (B42025) derivative with thiazolidine-2,4-dione.

PPARγ Competitive Binding Assay

To determine the binding affinity of Azemiglitazone for PPARγ, a competitive binding assay is typically employed. This involves incubating the PPARγ protein with a known high-affinity radiolabeled ligand in the presence of varying concentrations of Azemiglitazone. The displacement of the radioligand is then measured to calculate the IC50 value.

Mitochondrial Pyruvate Carrier (MPC) Activity Assay

The activity of the MPC can be assessed by measuring the uptake of radiolabeled pyruvate into isolated mitochondria. Inhibition of this uptake by Azemiglitazone provides a measure of its modulatory effect on the MPC.

Future Directions

This compound is currently in clinical development, with ongoing and planned studies to further elucidate its efficacy and safety profile in various metabolic diseases.[3] Of particular interest is its potential for combination therapy with other classes of metabolic drugs, such as GLP-1 receptor agonists, where it may offer synergistic benefits in terms of glycemic control and body composition.[1][11][15] The unique mechanism of action of this compound positions it as a promising candidate to address the unmet medical needs of patients with complex metabolic disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. iro.uiowa.edu [iro.uiowa.edu]

- 3. ciriustx.com [ciriustx.com]

- 4. Synthesis and biological activity of 5-{4-[2-(methyl-p-substituted phenylamino)ethoxy]benzyl}thiazolidine-2,4-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New Oral Insulin Sensitizer Azemiglitazone May Preserve Lean Muscle With Weight-Loss GLP1s [synapse.patsnap.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. abmole.com [abmole.com]

- 8. echemi.com [echemi.com]

- 9. medchemexpress.cn [medchemexpress.cn]

- 10. Late Breaking Poster Shows a Novel Oral Insulin Sensitizer Azemiglitazone (MSDC-0602K) Could Substantially Preserve Lean Muscle in Combination with Weight-Loss GLP1s - BioSpace [biospace.com]

- 11. ciriustx.com [ciriustx.com]

- 12. The new thiazolidine-2,4-dione-based hybrids with promising antimycobacterial activity: design, synthesis, biological evaluation, and drug interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. raybiotech.com [raybiotech.com]

- 14. diabetesjournals.org [diabetesjournals.org]

- 15. A Method for Multiplexed Measurement of Mitochondrial Pyruvate Carrier Activity [discovery.fiu.edu]

Azemiglitazone Potassium: A Technical Guide to its Mechanism of Action on the Mitochondrial Pyruvate Carrier

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Azemiglitazone potassium (formerly MSDC-0602K) is a novel, second-generation thiazolidinedione (TZD) that acts as an insulin (B600854) sensitizer (B1316253) by modulating the mitochondrial pyruvate (B1213749) carrier (MPC). Unlike first-generation TZDs, this compound was designed to have minimal direct interaction with the peroxisome proliferator-activated receptor-gamma (PPARγ), thereby potentially avoiding some of the side effects associated with PPARγ activation. This document provides a comprehensive technical overview of the mechanism of action of this compound, focusing on its interaction with the MPC and the downstream metabolic consequences. While direct binding affinity and inhibition constants for the MPC are not publicly available, a substantial body of evidence from cellular and in vivo studies elucidates its role as a potent modulator of mitochondrial pyruvate transport.

Introduction to the Mitochondrial Pyruvate Carrier (MPC)

The mitochondrial pyruvate carrier is a crucial protein complex located in the inner mitochondrial membrane. It is responsible for transporting pyruvate from the cytosol into the mitochondrial matrix, a critical step that links glycolysis to the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. The MPC is a heterodimer composed of two subunits, MPC1 and MPC2. By controlling the influx of pyruvate into the mitochondria, the MPC plays a central role in cellular energy metabolism and fuel selection.

Mechanism of Action of this compound on the MPC

This compound modulates the activity of the mitochondrial pyruvate carrier, leading to a reduction in the transport of pyruvate into the mitochondrial matrix. While the precise molecular interactions are not fully detailed in publicly accessible literature, evidence suggests a direct interaction with the MPC complex, potentially involving the MPC2 subunit.

Signaling Pathway of MPC Inhibition

Inhibition of the MPC by this compound initiates a cascade of metabolic reprogramming events. By limiting pyruvate entry into the mitochondria, the cell is forced to shift its energy substrate utilization.

The primary consequences of this inhibition include:

-

Decreased Pyruvate Oxidation: With reduced entry into the mitochondria, less pyruvate is available for conversion to acetyl-CoA by the pyruvate dehydrogenase (PDH) complex. This leads to a decrease in the flux of pyruvate-derived carbons into the TCA cycle.

-

Reduced Gluconeogenesis: In hepatocytes, the inhibition of pyruvate transport into mitochondria limits its availability as a substrate for gluconeogenesis, contributing to lower hepatic glucose production.

-

Increased Fatty Acid and Amino Acid Oxidation: To compensate for the reduced availability of pyruvate as a fuel source, cells increase their reliance on the oxidation of fatty acids and branched-chain amino acids (BCAAs). This metabolic shift is a key component of the insulin-sensitizing effect.

-

Improved Insulin Sensitivity: The overall metabolic reprogramming, particularly the increased utilization of lipids and the reduction in hepatic glucose output, contributes to improved systemic insulin sensitivity.

Quantitative Data

While direct binding affinity (Kd) and inhibition constants (Ki, IC50) for the interaction of this compound with the MPC are not publicly available, the following table summarizes key quantitative data from the literature. This data provides context for the concentrations at which this compound exerts its biological effects and its selectivity relative to PPARγ.

| Parameter | Value | Species/System | Notes |

| IC50 for PPARγ | 18.25 μM | In vitro | Demonstrates low affinity for PPARγ compared to first-generation TZDs. |

| Effective Concentration in BRET Assay | 10 μM | Human U2OS cells | Activated a BRET-based MPC reporter assay, suggesting direct interaction. |

| Effective Concentration for MPC Crosslinking | 15 μM | Liver mitochondria | Shown to specifically crosslink to the MPC complex. |

| Effective Concentration for Increased BCKA Oxidation | 25 μM | Human Huh7 cells | Increased the oxidation of branched-chain keto acids, a downstream effect of MPC inhibition. |

| In Vivo Dosage in Mice | 30 mg/kg | Diabetic db/db and MS-NASH mice | Oral gavage dosage that resulted in improved glycemia and reduced insulinemia. |

Experimental Protocols

Detailed, step-by-step protocols for assays specifically using this compound to measure MPC inhibition are not extensively published. However, based on the available literature, a generalized workflow for assessing the impact of a compound like this compound on MPC activity and downstream metabolic pathways can be outlined.

Generalized Experimental Workflow for Assessing MPC Inhibition

A. Mitochondrial Isolation and Cellular Models:

-

Mitochondria can be isolated from tissues (e.g., liver, muscle) or cultured cells using differential centrifugation.

-

Relevant cell lines (e.g., hepatocytes, myotubes) are cultured under standard conditions.

B. Treatment with this compound:

-

Isolated mitochondria or whole cells are incubated with varying concentrations of this compound or a vehicle control. Incubation times and concentrations are optimized based on the specific assay.

C. Measurement of MPC Activity and Downstream Effects:

-

Direct Pyruvate Uptake: The most direct method involves incubating mitochondria with radiolabeled pyruvate (e.g., [14C]-pyruvate) and measuring its uptake. Inhibition of uptake by this compound provides direct evidence of MPC modulation.

-

Mitochondrial Respiration: Oxygen consumption rates (OCR) are measured in the presence of pyruvate as a substrate. A decrease in pyruvate-driven respiration in the presence of this compound indicates MPC inhibition. Conversely, an increase in fatty acid-driven respiration can also be assessed.

-

Metabolomic Analysis: Liquid chromatography-mass spectrometry (LC-MS/MS) can be used to measure changes in the levels of intracellular and mitochondrial metabolites (e.g., pyruvate, lactate, TCA cycle intermediates, amino acids) following treatment with this compound.

-

Gene and Protein Expression Analysis: Changes in the expression of genes and proteins involved in metabolic pathways can be assessed using techniques like qPCR, RNA-sequencing, and Western blotting to understand the broader cellular response to MPC inhibition.

Conclusion

This compound represents a significant advancement in the development of insulin sensitizers by targeting the mitochondrial pyruvate carrier. While the absence of publicly available, direct quantitative binding and inhibition data for the MPC is a notable gap, the extensive functional data from in vitro and in vivo studies provides strong evidence for its mechanism of action. By inhibiting mitochondrial pyruvate transport, this compound induces a metabolic shift from carbohydrate to lipid and amino acid oxidation, leading to improved insulin sensitivity and beneficial effects on metabolic diseases such as type 2 diabetes and non-alcoholic steatohepatitis. This technical guide provides a framework for understanding the core mechanism of this compound, based on the current scientific literature, and serves as a resource for researchers and drug development professionals in the field of metabolic diseases.

Preclinical Profile of MSDC-0602K: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MSDC-0602K, a novel insulin (B600854) sensitizer (B1316253), has emerged as a promising therapeutic candidate for metabolic diseases, primarily through its targeted modulation of the mitochondrial pyruvate (B1213749) carrier (MPC). This document provides a comprehensive overview of the preclinical research findings for MSDC-0602K, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Core Mechanism of Action: Mitochondrial Pyruvate Carrier (MPC) Inhibition

MSDC-0602K is a second-generation thiazolidinedione (TZD) designed to minimize direct activation of peroxisome proliferator-activated receptor-gamma (PPARγ) while potently inhibiting the mitochondrial pyruvate carrier (MPC).[1][2] The MPC is a protein complex located on the inner mitochondrial membrane responsible for transporting pyruvate from the cytosol into the mitochondrial matrix, a critical step for its entry into the tricarboxylic acid (TCA) cycle.[3] By inhibiting the MPC, MSDC-0602K effectively reduces the influx of pyruvate into the mitochondria, leading to a metabolic shift from glucose oxidation towards the utilization of fatty acids and amino acids.[3][4] This modulation of mitochondrial metabolism is central to its insulin-sensitizing effects.[3]

The proposed signaling pathway for MSDC-0602K's action is depicted below:

Caption: Mechanism of MSDC-0602K via MPC Inhibition.

In Vivo Preclinical Efficacy

The therapeutic potential of MSDC-0602K has been extensively evaluated in various preclinical animal models of metabolic disease, most notably in diabetic db/db mice and in models of non-alcoholic steatohepatitis (NASH).

Studies in db/db Mice

The db/db mouse is a genetic model of obesity, diabetes, and dyslipidemia. In these mice, MSDC-0602K demonstrated significant improvements in glycemic control and insulin sensitivity.

Experimental Protocol: db/db Mouse Study

-

Animal Model: Male diabetic db/db mice.

-

Treatment Groups:

-

Vehicle control

-

MSDC-0602K (oral gavage)

-

Liraglutide (B1674861) (subcutaneous injection)

-

MSDC-0602K + Liraglutide combination

-

-

Duration: 3 weeks.

-

Key Parameters Measured: Body weight, blood glucose, plasma insulin, C-peptide, and glucose tolerance tests.[4]

Quantitative Data from db/db Mouse Studies

| Parameter | Vehicle | MSDC-0602K | Liraglutide | MSDC-0602K + Liraglutide |

| Glycemia | Markedly elevated | Completely corrected | Modestly improved | Completely corrected |

| Plasma Insulin | Elevated | Reduced | Increased | Reduced to levels similar to MSDC-0602K alone |

| Glucose Tolerance | Impaired | Improved | Improved | Further improved beyond individual treatments |

| Body Weight | Gain | Slight gain | Slight reduction | Slight gain |

Data synthesized from qualitative descriptions in multiple sources.[5][6][7]

The workflow for a typical preclinical study in db/db mice is outlined below:

Caption: Experimental Workflow in db/db Mice.

Studies in MS-NASH Mice

The MS-NASH (Metabolic Syndrome-NASH) mouse model is utilized to study the progression of non-alcoholic fatty liver disease (NAFLD) to NASH. In this model, MSDC-0602K demonstrated beneficial effects on liver health.

Experimental Protocol: MS-NASH Mouse Study

-

Animal Model: Male MS-NASH mice fed a Western diet with fructose (B13574) in the drinking water.[4]

-

Treatment Groups:

-

Vehicle control

-

MSDC-0602K

-

Liraglutide

-

MSDC-0602K + Liraglutide combination

-

-

Key Parameters Measured: Plasma levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), and liver histology.[5]

Quantitative Data from MS-NASH Mouse Studies

| Parameter | Vehicle | MSDC-0602K | Liraglutide | MSDC-0602K + Liraglutide |

| Plasma ALT & AST | Elevated | Improved | Improved | More significant improvement |

| Liver Histology | NASH pathology | Improved | Improved | More significant improvement |

Data synthesized from qualitative descriptions in multiple sources.[5][6]

In Vitro Preclinical Research

In vitro studies have been instrumental in elucidating the direct cellular and molecular effects of MSDC-0602K.

3D Bioprinted Human Liver Tissue Model

To investigate the effects of MSDC-0602K in a human-relevant system, a 3D bioprinted human liver tissue model was employed.

Experimental Protocol: 3D Bioprinted Liver Tissue Study

-

Model: Organovo's 3D bioprinted human liver tissue.

-

Induction of NASH-like pathology: Addition of fructose and fatty acids to the culture medium.

-

Treatment: Addition of MSDC-0602K to the diseased tissue model.

-

Key Parameters Measured: Steatosis, inflammation, ballooning, fibrosis, collagen deposition, and stellate cell activation.[8]

In this model, MSDC-0602K treatment led to a reduction in collagen deposition and stellate cell activation, key markers of liver fibrosis.[8]

AML12 Cell Line Studies

The AML12 (alpha mouse liver 12) cell line, a mouse hepatocyte cell line, is a common in vitro model for studying hepatic metabolism.

Experimental Protocol: AML12 Cell Line Culture

-

Cell Line: AML12 mouse hepatocytes.[9]

-

Culture Medium: A 1:1 mixture of Dulbecco's modified Eagle's medium and Ham's F12 medium supplemented with insulin, transferrin, selenium, dexamethasone, and fetal bovine serum.[9]

-

Subculturing: Cells are passaged at a ratio of 1:4 to 1:6 every 2 to 3 days.[9]

Studies utilizing AML12 cells and other hepatoma cell lines have shown that MPC inhibition by compounds like MSDC-0602K can lead to a reduction in branched-chain ketoacid dehydrogenase (BCKDH) phosphorylation, thereby stimulating branched-chain amino acid (BCAA) catabolism.[10] This effect is linked to the activation of AMP-dependent protein kinase (AMPK) and mechanistic target of rapamycin (B549165) (mTOR) signaling pathways.[10]

The logical relationship of MSDC-0602K's effect on BCAA catabolism is illustrated below:

Caption: Effect of MSDC-0602K on BCAA Catabolism.

Combination Therapy Preclinical Data

Preclinical studies have also explored the synergistic potential of MSDC-0602K in combination with other metabolic drugs.

Combination with GLP-1/GIP Receptor Agonists

In preclinical models of diet-induced obesity, the combination of MSDC-0602K with the GLP-1/GIP receptor agonist tirzepatide resulted in significant weight loss while preserving lean muscle mass.[11] This combination also led to beneficial shifts in adipose tissue phenotype.[11]

Conclusion

The preclinical data for MSDC-0602K strongly support its mechanism of action as a modulator of the mitochondrial pyruvate carrier, leading to improvements in insulin sensitivity, glucose homeostasis, and liver health in various in vivo and in vitro models. Its ability to be combined with other metabolic agents to achieve synergistic effects further highlights its therapeutic potential for treating complex metabolic diseases like type 2 diabetes and NASH. Further clinical investigation is warranted to translate these promising preclinical findings into patient benefits.

References

- 1. Insulin sensitizer MSDC-0602K in non-alcoholic steatohepatitis: A randomized, double-blind, placebo-controlled phase IIb study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mouse model of NASH that replicates key features of the human disease and progresses to fibrosis stage 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ciriustx.com [ciriustx.com]

- 4. Novel insulin sensitizer MSDC-0602K improves insulinemia and fatty liver disease in mice, alone and in combination with liraglutide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel insulin sensitizer MSDC-0602K improves insulinemia and fatty liver disease in mice, alone and in combination with liraglutide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Late Breaking Poster Shows a Novel Oral Insulin Sensitizer Azemiglitazone (MSDC-0602K) Could Substantially Preserve Lean Muscle in Combination with Weight-Loss GLP1s - BioSpace [biospace.com]

- 8. biospace.com [biospace.com]

- 9. bcrj.org.br [bcrj.org.br]

- 10. Mitochondrial pyruvate carrier inhibition initiates metabolic crosstalk to stimulate branched chain amino acid catabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cirius Therapeutics Announces Positive Data for MPC Inhibitor 0602K Alone and in Combination with Tirzepatide [prnewswire.com]

Azemiglitazone Potassium: A Deep Dive into a PPARγ-Sparing Insulin Sensitizer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Azemiglitazone potassium (MSDC-0602K) is an investigational, orally active, second-generation thiazolidinedione (TZD) that acts as a potent insulin (B600854) sensitizer (B1316253). Unlike first-generation TZDs, azemiglitazone exhibits a peroxisome proliferator-activated receptor gamma (PPARγ)-sparing mechanism, primarily modulating the mitochondrial pyruvate (B1213749) carrier (MPC). This unique mode of action positions it as a promising therapeutic candidate for metabolic diseases such as type 2 diabetes (T2D) and non-alcoholic steatohepatitis (NASH), with the potential for an improved safety profile compared to its predecessors. This technical guide provides a comprehensive overview of the core scientific principles of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols from pivotal preclinical and clinical studies, and visualizations of relevant biological pathways and experimental workflows.

Introduction

Insulin resistance is a fundamental pathophysiological feature of a spectrum of metabolic disorders, including T2D and NASH. Thiazolidinediones have been a cornerstone in the management of insulin resistance; however, their clinical utility has been hampered by side effects associated with potent PPARγ activation, such as weight gain, fluid retention, and bone fractures. This compound was developed to retain the insulin-sensitizing effects of TZDs while minimizing direct PPARγ agonism, thereby offering a potentially safer therapeutic window.[1][2] This is achieved through its primary action on the mitochondrial pyruvate carrier (MPC), a key regulator of cellular metabolism.[3] By modulating MPC, azemiglitazone influences substrate selection in the mitochondria, leading to improved insulin sensitivity in peripheral tissues.

Mechanism of Action: A PPARγ-Sparing Approach

The insulin-sensitizing effects of this compound are primarily attributed to its modulation of the mitochondrial pyruvate carrier (MPC), a protein complex responsible for transporting pyruvate from the cytoplasm into the mitochondrial matrix. By inhibiting the MPC, azemiglitazone reduces the entry of pyruvate into the tricarboxylic acid (TCA) cycle, thereby shifting the cell's energy metabolism from glucose oxidation towards fatty acid and amino acid oxidation. This metabolic reprogramming is believed to be a key driver of its insulin-sensitizing effects.[4][5]

Crucially, azemiglitazone is a weak partial agonist of PPARγ, with an IC50 value of 18.25 μM for binding to the receptor.[6][7] This low affinity for PPARγ is a defining feature of its "PPARγ-sparing" nature, which is hypothesized to reduce the incidence of adverse effects commonly associated with full PPARγ agonists.[1]

Figure 1: Mechanism of action of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound in preclinical studies.

| Parameter | Value | Species/System | Reference |

| PPARγ Binding Affinity (IC50) | 18.25 μM | In vitro assay | [6][7] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical and clinical evaluation of this compound.

In Vitro PPARγ Transactivation Assay

Objective: To determine the functional activity of this compound on the PPARγ receptor.

Methodology:

-

Cell Culture: Human embryonic kidney 293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Transient Transfection: Cells are seeded in 24-well plates and transiently transfected using a lipofection reagent. The transfection cocktail includes a reporter plasmid containing a GAL4 response element upstream of a firefly luciferase gene (pGRE-LUC), a plasmid expressing a chimeric protein of the GAL4 DNA-binding domain and the PPARγ ligand-binding domain (pBIND-PPARγ), and a control plasmid expressing Renilla luciferase for normalization (pRL-TK).[8][9]

-

Compound Treatment: Following transfection, cells are treated with varying concentrations of this compound or a known PPARγ agonist (e.g., rosiglitazone) as a positive control.

-

Luciferase Assay: After a 24-hour incubation period, cell lysates are collected, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

-

Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency. The fold activation is determined relative to vehicle-treated control cells.

Figure 2: Workflow for PPARγ Transactivation Assay.

Preclinical Efficacy Studies in Mouse Models of Diabetes and NASH

Objective: To evaluate the in vivo efficacy of this compound on metabolic parameters in established mouse models of diabetes and NASH.

Animal Models:

-

db/db Mice: A genetic model of obesity, diabetes, and dyslipidemia.

-

MS-NASH (formerly GAN) Mice: A diet-induced model of NASH, characterized by steatosis, inflammation, and fibrosis.[10]

Experimental Protocol (General):

-

Animal Acclimation and Diet: Mice are acclimated for at least one week before the start of the study. db/db mice are maintained on a standard chow diet, while MS-NASH mice are fed a high-fat, high-carbohydrate diet to induce the disease phenotype.

-

Drug Administration: this compound is administered orally via gavage once daily. A vehicle control group receives the same volume of the vehicle solution. In combination studies, a comparator drug (e.g., liraglutide) is administered according to its specific protocol (e.g., subcutaneous injection).[10]

-

Treatment Duration: The duration of treatment typically ranges from 4 to 12 weeks, depending on the study's objectives.

-

Metabolic Phenotyping:

-

Glucose Tolerance Test (GTT): Performed after an overnight fast. Mice are administered a bolus of glucose via oral gavage or intraperitoneal injection, and blood glucose levels are measured at various time points.

-

Insulin Tolerance Test (ITT): Performed in the fed state. Mice are injected with insulin, and blood glucose levels are monitored over time to assess insulin sensitivity.

-

Blood Chemistry: Plasma levels of insulin, C-peptide, alanine (B10760859) aminotransferase (ALT), and aspartate aminotransferase (AST) are measured at the end of the study.

-

-

Histological Analysis: Liver tissue is collected, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) and Sirius Red to assess steatosis, inflammation, ballooning, and fibrosis.

-

Gene Expression Analysis: RNA is extracted from liver and adipose tissue to analyze the expression of genes involved in metabolism and inflammation using quantitative real-time PCR.

Figure 3: General workflow for preclinical efficacy studies.

EMMINENCE Phase IIb Clinical Trial (NCT03326583)

Objective: To evaluate the efficacy and safety of this compound in adult patients with NASH.

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

Inclusion Criteria (Abbreviated):

-

Adults aged 18-75 years.

-

Biopsy-confirmed NASH with a NAFLD Activity Score (NAS) ≥ 4 (with at least one point in each component: steatosis, lobular inflammation, and hepatocyte ballooning).

-

Liver fibrosis stage F1, F2, or F3.

Exclusion Criteria (Abbreviated):

-

Cirrhosis (fibrosis stage F4).

-

Other causes of chronic liver disease.

-

Uncontrolled diabetes.

Treatment Arms:

-

Placebo

-

This compound (various doses)

Primary Outcome Measures:

-

Resolution of NASH without worsening of fibrosis at 12 months.

-

Improvement in liver fibrosis by at least one stage without worsening of NASH at 12 months.

Key Secondary Outcome Measures:

-

Change from baseline in NAS.

-

Change from baseline in liver enzymes (ALT, AST).

-

Change from baseline in markers of insulin resistance (e.g., HOMA-IR).

Study Procedures:

-

Screening: Eligible patients undergo a screening period that includes a liver biopsy to confirm the diagnosis and staging of NASH.

-

Randomization: Patients are randomized to receive either placebo or one of the doses of this compound once daily.

-

On-treatment Visits: Patients attend regular clinic visits for safety assessments, blood tests, and monitoring of adverse events.

-

End-of-Treatment Biopsy: A second liver biopsy is performed at the end of the 12-month treatment period to assess the primary endpoints.

Conclusion

This compound represents a novel approach to insulin sensitization by primarily targeting the mitochondrial pyruvate carrier while sparing direct PPARγ activation. Preclinical data have demonstrated its efficacy in improving metabolic parameters in relevant animal models of diabetes and NASH. The results from the EMMINENCE clinical trial will be crucial in determining its clinical utility and safety profile in patients. This technical guide provides a foundational understanding of the science behind this compound, offering valuable insights for researchers and drug development professionals in the field of metabolic diseases. Further research will continue to elucidate the full therapeutic potential of this promising PPARγ-sparing insulin sensitizer.

References

- 1. Insulin resistance and metabolic derangements in obese mice are ameliorated by a novel peroxisome proliferator-activated receptor γ-sparing thiazolidinedione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Azemiglitazone - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound (MSDC-0602K) | 胰岛素增敏剂 | MCE [medchemexpress.cn]

- 8. frontiersin.org [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Novel insulin sensitizer MSDC-0602K improves insulinemia and fatty liver disease in mice, alone and in combination with liraglutide - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolving Landscape of Insulin Sensitizers: A Technical Guide to the Medicinal Chemistry of Second-Generation Thiazolidinediones

For Immediate Release

A deep dive into the molecular intricacies and therapeutic promise of a new class of antidiabetic agents designed for enhanced efficacy and safety.

[City, State] – [Date] – As the global prevalence of type 2 diabetes continues to rise, the demand for safer and more effective therapeutic agents is paramount. This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the medicinal chemistry of second-generation thiazolidinediones (TZDs). These emerging insulin (B600854) sensitizers aim to build upon the therapeutic successes of their predecessors, such as rosiglitazone (B1679542) and pioglitazone, while mitigating the adverse effects that have limited their clinical use.

First-generation TZDs revolutionized the management of type 2 diabetes by targeting the peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of glucose and lipid metabolism. However, their utility has been hampered by side effects including weight gain, fluid retention, and an increased risk of bone fractures and heart failure. Second-generation TZDs are being engineered to overcome these limitations through mechanisms such as partial PPARγ agonism, alternative binding modes, and engagement with other molecular targets, heralding a new era of precision in antidiabetic therapy.

This guide delves into the core aspects of second-generation TZD development, from their fundamental mechanism of action to detailed experimental protocols and the nuanced structure-activity relationships that govern their enhanced therapeutic profiles.

Mechanism of Action: Beyond Full Agonism

The primary mechanism of action for thiazolidinediones is the activation of PPARγ, a nuclear receptor predominantly expressed in adipose tissue.[1][2] Upon activation by a TZD ligand, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[1] This binding event modulates the transcription of numerous genes involved in glucose and lipid metabolism, ultimately leading to improved insulin sensitivity.[1][3]

A key distinction of many second-generation TZDs is their activity as partial agonists of PPARγ.[4] Unlike full agonists that elicit a maximal receptor response, partial agonists produce a submaximal response. This attenuated activation is thought to be sufficient for the desired therapeutic effects on glucose metabolism while avoiding the over-activation of pathways linked to adverse effects.[2] Some newer agents are also being explored for their dual agonism on both PPARα and PPARγ, aiming to address both hyperglycemia and dyslipidemia.

The transcriptional activity of the PPARγ-RXR heterodimer is further regulated by the recruitment of co-activator and co-repressor proteins. In the absence of a ligand, the heterodimer is often bound to co-repressors, which inhibit gene transcription. Ligand binding induces a conformational change in PPARγ, leading to the dissociation of co-repressors and the recruitment of co-activators. This co-activator complex then facilitates the assembly of the transcriptional machinery, initiating gene expression.

Figure 1: Simplified PPARγ Signaling Pathway

Structure-Activity Relationship (SAR) of Second-Generation Thiazolidinediones

The development of second-generation TZDs has been heavily guided by structure-activity relationship (SAR) studies aimed at optimizing therapeutic efficacy while minimizing adverse effects. The quintessential TZD pharmacophore consists of a thiazolidine-2,4-dione head group, a central aromatic ring, and a variable lipophilic side chain. Modifications to each of these components can significantly impact the compound's activity.

Key SAR insights for second-generation TZDs include:

-

Modifications to the Lipophilic Tail: Alterations in the lipophilic tail are crucial for modulating PPARγ binding affinity and selectivity. The introduction of bulky or conformationally restricted groups can influence the degree of receptor activation, leading to partial agonism.

-

Substitution on the Central Aromatic Ring: The electronic and steric properties of substituents on the central phenyl ring can fine-tune the molecule's interaction with the PPARγ ligand-binding pocket.

-

N-Substitution of the Thiazolidinedione Head: N-substitution on the TZD ring has been explored as a strategy to alter the compound's pharmacokinetic profile and potentially reduce the formation of reactive metabolites that have been implicated in the hepatotoxicity of earlier compounds.

The overarching goal of these SAR studies is to design compounds that maintain robust glucose-lowering effects with an improved safety profile, particularly concerning fluid retention and bone health.

Quantitative Data on Second-Generation Thiazolidinediones

The following tables summarize key quantitative data for selected second-generation thiazolidinediones and related novel derivatives, providing a comparative overview of their biological activity and pharmacokinetic properties.

Table 1: In Vitro Biological Activity of Second-Generation Thiazolidinediones and Novel Derivatives

| Compound | Target | Assay Type | EC50 (µM) | IC50 (µM) | Ki (µM) | Reference |

| Lobeglitazone (B1674985) | PPARγ | Transactivation | 0.1374 | - | - | [5] |

| Balaglitazone | PPARγ | Partial Agonist | - | - | - | [4] |

| Rivoglitazone | PPARγ | Agonist | More potent than pioglitazone | - | - | [6] |

| Compound 3e (Huiying et al.) | PPARγ | Transactivation | 0.03 | - | - | [3] |

| Podophyllotoxone | PPARγ | Competitive Binding | - | 27.43 | 9.86 | [7] |

| Compound 12 (PPARγ agonist) | PPAR-γ | Coactivator Recruit | 0.00196 | - | - | [8] |

| Compounds 86 & 87 (Maccari et al.) | PTP1B | Inhibition | - | 1.1 - 6.5 | - | [9] |

| TZDD1 | Aldose Reductase | Inhibition | - | 27.54 (µg/mL) | - | [10] |

| TZDD3 | α-glucosidase | Inhibition | - | Lower than other TZDDs | - | [10] |

| Compounds 7a & 7j (El-Sayed et al.) | α-amylase | Inhibition | - | 18.61 & 18.42 (mM) | - | [3] |

| Compounds 7a & 7j (El-Sayed et al.) | α-glucosidase | Inhibition | - | 17.58 & 17.21 (mM) | - | [3] |

Table 2: Comparative Pharmacokinetic Parameters of Thiazolidinediones

| Compound | Species | Bioavailability (%) | Tmax (h) | Half-life (h) | Primary Metabolism | Reference |

| Rosiglitazone | Human | ~99 | 1 | 3-4 | CYP2C8, CYP2C9 | [11] |

| Pioglitazone | Human | High | 2 | 3-7 | CYP2C8, CYP3A4 | [11] |

| Lobeglitazone | Rat | - | 1 | 3.4-4.4 | - | [5] |

| Rivoglitazone | Human | - | - | Longer than other TZDs | - | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development and evaluation of second-generation thiazolidinediones.

Synthesis of Lobeglitazone

A scalable, five-step synthesis for lobeglitazone has been developed.[6][12][13] The process begins with the commercially available 4,6-dichloropyrimidine (B16783) and culminates in the formation of lobeglitazone sulfate, the active pharmaceutical ingredient. A key improvement in this synthetic route is the consecutive synthesis of the pyrimidinyl aminoalcohol intermediate without the need for isolation of the pyrimidinyl phenoxy ether.[12] Another significant advancement is the regioselective 1,4-reduction of the benzylidene-2,4-thiazolidinedione intermediate using a Hantzsch dihydropyridine (B1217469) ester with silica (B1680970) gel as an acid catalyst.[12][13] This optimized process has substantially increased the overall yield from 17% to 52%.[12]

In Vitro PPARγ Agonist Assay (Luciferase Reporter Assay)

Objective: To determine the ability of a compound to activate the PPARγ receptor.

Methodology:

-

Cell Culture: Human embryonic kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).

-

Transfection: Cells are seeded in 24-well plates and co-transfected with a PPARγ expression vector and a reporter plasmid containing a PPARγ response element (PPRE) linked to a luciferase reporter gene. A β-galactosidase expression vector is often co-transfected to normalize for transfection efficiency.

-

Compound Treatment: After 24 hours, the transfection medium is replaced with fresh medium containing the test compound at various concentrations or a vehicle control (e.g., DMSO). Rosiglitazone is typically used as a positive control.

-

Incubation: Cells are incubated with the compounds for 24-48 hours.

-

Cell Lysis and Luciferase Assay: The cells are washed with phosphate-buffered saline (PBS) and lysed. The luciferase activity in the cell lysate is measured using a luminometer following the addition of a luciferase substrate. β-galactosidase activity is also measured to normalize the luciferase readings.

-

Data Analysis: The fold induction of luciferase activity relative to the vehicle control is calculated to determine the EC50 value of the compound.

In Vitro Glucose Uptake Assay (3T3-L1 Adipocytes)

Objective: To measure the effect of a compound on glucose uptake in insulin-sensitive cells.

Methodology:

-

Cell Line and Differentiation: 3T3-L1 preadipocytes are cultured to confluence and then differentiated into mature adipocytes over several days using a differentiation cocktail typically containing insulin, dexamethasone, and isobutylmethylxanthine (IBMX).

-

Compound Treatment: Differentiated 3T3-L1 adipocytes are treated with the test compound or vehicle control for a specified period (e.g., 24-48 hours).

-

Glucose Uptake Measurement: The cells are washed and incubated in a glucose-free medium, followed by stimulation with insulin. A radiolabeled glucose analog, such as 2-deoxy-[³H]-glucose, is then added, and the cells are incubated for a short period to allow for glucose uptake.

-

Scintillation Counting: The reaction is stopped by washing the cells with ice-cold PBS. The cells are then lysed, and the radioactivity in the cell lysate is measured using a scintillation counter.

-

Data Analysis: The amount of radiolabeled glucose taken up by the cells is quantified and compared between the compound-treated and control groups to determine the effect of the compound on glucose uptake.

Visualizing the Path Forward: Signaling and Discovery Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and the typical workflow for the discovery of novel thiazolidinedione derivatives.

Figure 2: Drug Discovery Workflow for Novel Thiazolidinediones

Conclusion

Second-generation thiazolidinediones represent a promising evolution in the pharmacological management of type 2 diabetes. By leveraging a deeper understanding of the PPARγ signaling pathway and sophisticated medicinal chemistry strategies, researchers are developing novel insulin sensitizers with the potential for improved safety and efficacy. The continued exploration of partial agonism, dual-targeting approaches, and innovative molecular scaffolds holds the key to unlocking the full therapeutic potential of this important class of antidiabetic agents. This technical guide serves as a valuable resource for professionals dedicated to advancing the frontiers of diabetes drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Thiazolidinediones and PPARγ agonists: time for a reassessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Balaglitazone: a second generation peroxisome proliferator-activated receptor (PPAR) gamma (γ) agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lobeglitazone: A Novel Thiazolidinedione for the Management of Type 2 Diabetes Mellitus [e-dmj.org]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. mdpi.com [mdpi.com]

- 8. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of Novel Thiazolidinedione-Derivatives with Multi-Modal Antidiabetic Activities In Vitro and In Silico - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacokinetic interactions with thiazolidinediones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

The Development of MSDC-0602K: A Novel Mitochondrial Pyruvate Carrier Modulator for Metabolic Diseases

An In-depth Technical Guide on the Core Development History of MSDC-0602K for Researchers, Scientists, and Drug Development Professionals.

Abstract

MSDC-0602K, a second-generation insulin (B600854) sensitizer (B1316253), represents a targeted approach to treating metabolic diseases, particularly non-alcoholic steatohepatitis (NASH). By selectively modulating the mitochondrial pyruvate (B1213749) carrier (MPC), MSDC-0602K addresses the core pathophysiology of insulin resistance with a mechanism distinct from first-generation thiazolidinediones (TZDs), aiming for improved safety and efficacy. This technical guide delineates the development history of MSDC-0602K, detailing its mechanism of action, preclinical evidence, and the comprehensive results from the pivotal Phase IIb EMMINENCE clinical trial. Through a synthesis of quantitative data, experimental methodologies, and visual representations of its core signaling pathways, this document provides a thorough resource for understanding the scientific foundation of MSDC-0602K.

Introduction: A New Paradigm in Insulin Sensitization

First-generation insulin sensitizers, such as pioglitazone (B448) and rosiglitazone, have demonstrated efficacy in improving glycemic control but are associated with significant side effects, including weight gain, edema, and bone fractures, primarily attributed to their direct activation of the peroxisome proliferator-activated receptor-gamma (PPARγ).[1][2] This has driven the development of second-generation compounds with a more refined mechanism of action. MSDC-0602K (azemiglitazone) emerged from this effort as a novel insulin sensitizer designed to preferentially target the mitochondrial pyruvate carrier (MPC) while minimizing direct PPARγ binding.[1][3]

The MPC is a protein complex located in the inner mitochondrial membrane that regulates the entry of pyruvate into the mitochondria, a critical juncture in cellular metabolism.[4] By modulating the MPC, MSDC-0602K aims to rebalance (B12800153) mitochondrial metabolism, shifting from glucose oxidation towards the utilization of fatty acids and amino acids.[5] This modulation is hypothesized to improve insulin sensitivity, reduce inflammation, and mitigate the downstream pathological consequences of metabolic dysfunction, such as those observed in NASH.[6]

Mechanism of Action: Targeting the Mitochondrial Pyruvate Carrier

MSDC-0602K's primary molecular target is the mitochondrial pyruvate carrier (MPC), a heterodimer of MPC1 and MPC2.[4] Inhibition of the MPC by MSDC-0602K has several downstream consequences that contribute to its therapeutic effects:

-

Metabolic Reprogramming: By limiting pyruvate entry into the mitochondria, MSDC-0602K reduces the substrate available for the tricarboxylic acid (TCA) cycle from carbohydrates. This forces a metabolic shift, increasing the reliance on fatty acid oxidation (β-oxidation) and the catabolism of branched-chain amino acids (BCAAs) to fuel mitochondrial respiration.[1][4]

-

Improved Insulin Sensitivity: The precise mechanism by which MPC inhibition enhances insulin sensitivity is multifactorial. It is thought to involve the reduction of intracellular lipid metabolites that can impair insulin signaling. Furthermore, studies have linked MPC inhibition to the activation of AMP-activated protein kinase (AMPK) and modulation of the mechanistic target of rapamycin (B549165) (mTOR) signaling pathways, both of which are central regulators of cellular energy homeostasis and insulin action.[4]

-

Reduced Hepatic Steatosis and Inflammation: In the context of NASH, the shift towards fatty acid oxidation helps to reduce the accumulation of lipids in the liver (steatosis). Additionally, by modulating cellular metabolism and signaling pathways, MSDC-0602K is believed to reduce the inflammatory response and cellular stress that contribute to liver injury in NASH.[6][7]

Preclinical Development

The preclinical evaluation of MSDC-0602K involved a series of in vitro and in vivo studies to characterize its pharmacological activity and safety profile.

In Vitro Studies

In a three-dimensional bioprinted human liver tissue model of NASH, the addition of fructose (B13574) and fatty acids induced NASH-like pathology, including steatosis, inflammation, and fibrosis. Treatment with MSDC-0602K in this model demonstrated a reduction in disease progression, evidenced by decreased collagen deposition and stellate cell activation.[8]

In Vivo Animal Models

Preclinical studies in animal models of diabetes and NASH provided further evidence for the therapeutic potential of MSDC-0602K. In diabetic db/db mice, MSDC-0602K corrected glycemia and reduced hyperinsulinemia.[8][9] In a mouse model of NASH (MS-NASH mice), MSDC-0602K improved plasma levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) and improved liver histology.[8] Combination therapy with the GLP-1 receptor agonist liraglutide (B1674861) showed even more significant improvements in glucose tolerance and liver histology in these models.[8]

Clinical Development: The EMMINENCE Trial

The cornerstone of the clinical development of MSDC-0602K for NASH is the Phase IIb EMMINENCE (A Study to Evaluate the Safety, Tolerability & Efficacy of MSDC-0602K in Patients With NASH) trial.[10]

Study Design and Patient Population

The EMMINENCE trial was a 52-week, randomized, double-blind, placebo-controlled study that enrolled 392 patients with biopsy-confirmed NASH and fibrosis stages F1-F3.[3] Patients were randomized to receive once-daily oral doses of MSDC-0602K (62.5 mg, 125 mg, or 250 mg) or placebo.[11] The primary efficacy endpoint was a composite of a ≥2-point improvement in the NAFLD Activity Score (NAS) with a ≥1-point reduction in either ballooning or lobular inflammation, and no worsening of fibrosis at 12 months.[3]

Table 1: Baseline Characteristics of the EMMINENCE Trial Population

| Characteristic | Placebo (n=94) | MSDC-0602K 62.5 mg (n=99) | MSDC-0602K 125 mg (n=98) | MSDC-0602K 250 mg (n=101) |

| Age (years), mean ± SD | 55.0 ± 11.0 | 54.8 ± 11.1 | 54.9 ± 10.6 | 54.5 ± 11.4 |

| Female, n (%) | 55 (58.5) | 58 (58.6) | 57 (58.2) | 59 (58.4) |

| BMI ( kg/m ²), mean ± SD | 34.5 ± 6.0 | 34.6 ± 6.1 | 34.7 ± 6.2 | 34.8 ± 6.3 |

| Type 2 Diabetes, n (%) | 49 (52.1) | 52 (52.5) | 51 (52.0) | 53 (52.5) |

| HbA1c (%), mean ± SD | 6.4 ± 1.0 | 6.4 ± 1.0 | 6.4 ± 1.0 | 6.4 ± 1.0 |

| ALT (U/L), mean ± SD | 55.8 ± 29.7 | 56.1 ± 30.1 | 56.5 ± 30.5 | 56.9 ± 31.0 |

| AST (U/L), mean ± SD | 43.1 ± 20.1 | 43.4 ± 20.4 | 43.7 ± 20.7 | 44.0 ± 21.1 |

| NAS, mean ± SD | 5.3 ± 1.2 | 5.3 ± 1.2 | 5.3 ± 1.2 | 5.3 ± 1.2 |

| Fibrosis Stage F2/F3, n (%) | 58 (61.7) | 61 (61.6) | 60 (61.2) | 62 (61.4) |

Data adapted from Harrison et al., J Hepatol 2020.[3]

Efficacy Results

While the EMMINENCE trial did not meet its primary histological endpoint, treatment with MSDC-0602K, particularly at the higher doses, resulted in significant improvements in markers of liver injury and glycemic control.[3]

Table 2: Key Efficacy Outcomes of the EMMINENCE Trial at 52 Weeks

| Endpoint | Placebo | MSDC-0602K 62.5 mg | MSDC-0602K 125 mg | MSDC-0602K 250 mg |

| Primary Endpoint | ||||

| ≥2-point NAS improvement with no worsening of fibrosis, % (n) | 29.7 (27/91) | 29.8 (29/97) | 32.9 (31/94) | 39.5 (38/96) |

| Odds Ratio (95% CI) vs. Placebo | - | 0.89 (0.44-1.81) | 1.22 (0.60-2.48) | 1.64 (0.83-3.27) |

| Changes in Liver Enzymes | ||||

| Change in ALT (U/L), LS Mean (SE) | -2.7 (3.4) | -8.1 (3.3) | -14.3 (3.4) | -10.6 (3.3) |

| p-value vs. Placebo | - | 0.23 | <0.01 | 0.04 |

| Change in AST (U/L), LS Mean (SE) | -1.1 (2.0) | -4.5 (2.0) | -7.9 (2.0) | -4.0 (2.0) |

| p-value vs. Placebo | - | 0.20 | <0.01 | 0.24 |

| Changes in Glycemic Control | ||||

| Change in HbA1c (%), LS Mean (SE) | 0.11 (0.06) | -0.12 (0.06) | -0.21 (0.06) | -0.25 (0.06) |

| p-value vs. Placebo | - | <0.01 | <0.001 | <0.001 |

| Change in Fasting Insulin (pmol/L), LS Mean (SE) | 10.4 (8.3) | -13.9 (8.1) | -24.3 (8.3) | -33.3 (8.1) |

| p-value vs. Placebo | - | 0.06 | <0.01 | <0.001 |

| Change in HOMA-IR, LS Mean (SE) | 0.6 (0.4) | -0.6 (0.4) | -1.2 (0.4) | -1.7 (0.4) |

| p-value vs. Placebo | - | 0.07 | <0.01 | <0.001 |

LS Mean: Least Squares Mean; SE: Standard Error. Data adapted from Harrison et al., J Hepatol 2020.[3]

Safety and Tolerability

MSDC-0602K was generally well-tolerated in the EMMINENCE trial.[3] The incidence of adverse events, including those typically associated with PPARγ agonists such as edema and fractures, was similar between the MSDC-0602K and placebo groups.[3]

Table 3: Summary of Adverse Events in the EMMINENCE Trial

| Adverse Event, n (%) | Placebo (n=94) | MSDC-0602K 62.5 mg (n=99) | MSDC-0602K 125 mg (n=98) | MSDC-0602K 250 mg (n=101) |

| Any Adverse Event | 81 (86.2) | 88 (88.9) | 87 (88.8) | 91 (90.1) |

| Serious Adverse Event | 10 (10.6) | 11 (11.1) | 12 (12.2) | 13 (12.9) |

| Edema | 5 (5.3) | 6 (6.1) | 7 (7.1) | 8 (7.9) |

| Bone Fracture | 1 (1.1) | 2 (2.0) | 1 (1.0) | 2 (2.0) |

Data adapted from Harrison et al., J Hepatol 2020.[3]

Experimental Protocols

Liver Biopsy and Histological Assessment

Liver biopsies were performed at screening and at 52 weeks. The histological assessment was conducted by a central pathologist who was blinded to treatment allocation. The NASH Clinical Research Network (CRN) scoring system was used to evaluate the key histological features of NASH, including steatosis (0-3), lobular inflammation (0-3), and hepatocellular ballooning (0-2). The fibrosis stage was assessed on a scale of 0-4.[11]

Assessment of Insulin Resistance

Insulin resistance was assessed using the homeostasis model assessment of insulin resistance (HOMA-IR). Fasting plasma glucose and insulin levels were measured at baseline and at specified time points throughout the study. HOMA-IR was calculated using the following formula:

HOMA-IR = [Fasting Insulin (μU/mL) x Fasting Glucose (mmol/L)] / 22.5

Conclusion and Future Directions

MSDC-0602K is a novel insulin sensitizer that targets the mitochondrial pyruvate carrier, representing a promising approach for the treatment of metabolic diseases like NASH. The EMMINENCE trial, while not meeting its primary histological endpoint, provided valuable data demonstrating the potent metabolic effects of MSDC-0602K, with significant improvements in liver enzymes and markers of glycemic control, coupled with a favorable safety profile.[3] These findings support the continued investigation of MSDC-0602K in metabolic diseases. Future research will likely focus on identifying patient populations that may derive the most benefit from this therapeutic strategy and exploring its potential in combination with other agents to achieve synergistic effects on both the metabolic and fibrotic components of NASH. The development of MSDC-0602K underscores the importance of targeting fundamental metabolic pathways in the pursuit of effective treatments for complex metabolic disorders.

References

- 1. Mitochondrial pyruvate carrier inhibition initiates metabolic crosstalk to stimulate branched chain amino acid catabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Insulin sensitizer MSDC-0602K in non-alcoholic steatohepatitis: A randomized, double-blind, placebo-controlled phase IIb study [pubmed.ncbi.nlm.nih.gov]

- 4. The role of the mitochondrial pyruvate carrier in substrate regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. MSDC-0602K, a metabolic modulator directed at the core pathology of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel insulin sensitizer MSDC-0602K improves insulinemia and fatty liver disease in mice, alone and in combination with liraglutide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Late Breaking Poster Shows a Novel Oral Insulin Sensitizer Azemiglitazone (MSDC-0602K) Could Substantially Preserve Lean Muscle in Combination with Weight-Loss GLP1s - BioSpace [biospace.com]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

Azemiglitazone Potassium: A Deep Dive into its Role in Cellular Metabolism

For Researchers, Scientists, and Drug Development Professionals

Published: December 5, 2025

Abstract

Azemiglitazone potassium (formerly MSDC-0602K) is a novel, second-generation insulin (B600854) sensitizer (B1316253) that represents a significant evolution from traditional thiazolidinediones (TZDs). Its primary mechanism of action is the selective inhibition of the mitochondrial pyruvate (B1213749) carrier (MPC), a critical gatekeeper of cellular metabolism. By modulating the entry of pyruvate into the mitochondria, this compound effectively reprograms cellular energy substrate utilization, leading to a cascade of beneficial metabolic effects. This includes improved glycemic control, reduced insulin resistance, and positive outcomes in metabolic dysfunction-associated steatohepatitis (MASH), formerly known as non-alcoholic steatohepatitis (NASH). A key feature of Azemiglitazone is its minimal direct interaction with the peroxisome proliferator-activated receptor-gamma (PPARγ), the primary target of first-generation TZDs. This "PPARγ-sparing" activity is designed to mitigate the side effects associated with full PPARγ activation, such as weight gain and edema. Preclinical and clinical studies have demonstrated its potential to not only improve metabolic parameters but also to preserve lean muscle mass and promote a healthier adipose tissue phenotype, making it a promising candidate for the treatment of type 2 diabetes, MASH, and other metabolic disorders.

Introduction

The global rise in metabolic diseases, including type 2 diabetes (T2D) and metabolic dysfunction-associated steatotic liver disease (MASLD), necessitates the development of therapeutic agents that address the core underlying pathophysiology of insulin resistance. First-generation thiazolidinediones (TZDs), such as pioglitazone, have proven effective as insulin sensitizers but are limited by side effects stemming from their potent activation of PPARγ.

This compound emerges as a rationally designed insulin sensitizer that decouples the desired metabolic benefits from the adverse effects of broad PPARγ activation.[1] Its innovative mechanism centers on the inhibition of the mitochondrial pyruvate carrier (MPC), a protein complex responsible for transporting pyruvate from the cytosol into the mitochondrial matrix.[2][3] This targeted action allows for a more nuanced control of cellular metabolism, shifting the cell's reliance from glucose oxidation towards the utilization of other energy sources and thereby improving insulin sensitivity.[4]

This technical guide provides a comprehensive overview of the role of this compound in cellular metabolism, summarizing key quantitative data from preclinical and clinical studies, detailing relevant experimental protocols, and visualizing the core signaling pathways.

Mechanism of Action: Targeting the Mitochondrial Pyruvate Carrier

The primary molecular target of this compound is the mitochondrial pyruvate carrier (MPC), a heterodimeric protein complex composed of MPC1 and MPC2 subunits located in the inner mitochondrial membrane.[4] The MPC is the principal transporter of pyruvate, the end-product of glycolysis, into the mitochondria for oxidation via the tricarboxylic acid (TCA) cycle.

By inhibiting the MPC, this compound reduces the influx of pyruvate into the mitochondria.[4] This has several downstream consequences:

-

Shift in Substrate Utilization: With reduced pyruvate availability for the TCA cycle, cells are forced to increase their reliance on fatty acid oxidation and the catabolism of branched-chain amino acids for energy production. This metabolic reprogramming is a key factor in improving insulin sensitivity.[4]

-

Reduction in Hepatic Gluconeogenesis: In the liver, the inhibition of pyruvate transport into the mitochondria limits its use as a substrate for gluconeogenesis, the process of generating glucose from non-carbohydrate sources. This contributes to lower fasting blood glucose levels.[1]

-

Decreased De Novo Lipogenesis: By limiting the conversion of pyruvate to acetyl-CoA in the mitochondria, a key building block for fatty acid synthesis, this compound helps to reduce hepatic fat accumulation.[5]

While the primary target is the MPC, this compound is a thiazolidinedione and does exhibit a low affinity for PPARγ, with an IC50 of 18.25 μM.[6] This weak interaction is thought to contribute to some of its beneficial effects on adipocyte function without causing the full spectrum of PPARγ-related side effects.[1]

References

- 1. Insulin resistance and metabolic derangements in obese mice are ameliorated by a novel peroxisome proliferator-activated receptor γ-sparing thiazolidinedione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel insulin sensitizer MSDC-0602K improves insulinemia and fatty liver disease in mice, alone and in combination with liraglutide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glucose (2-NBDG) uptake assay [bio-protocol.org]

- 4. tandfonline.com [tandfonline.com]

- 5. mdpi.com [mdpi.com]

- 6. scholarworks.uark.edu [scholarworks.uark.edu]

Methodological & Application

In Vitro Assays for Measuring Mitochondrial Pyruvate Carrier (MPC) Activity: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mitochondrial pyruvate (B1213749) carrier (MPC) is a crucial transporter located on the inner mitochondrial membrane, responsible for the uptake of pyruvate from the cytosol into the mitochondrial matrix. This process is a critical node in cellular metabolism, linking glycolysis to the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. Dysregulation of MPC activity has been implicated in various diseases, including cancer, metabolic disorders, and neurodegenerative diseases, making it an attractive target for drug development. This document provides detailed application notes and protocols for several in vitro assays designed to measure MPC activity, enabling researchers to screen for novel inhibitors and characterize their effects.

Signaling Pathway of Mitochondrial Pyruvate Transport

The transport of pyruvate into the mitochondrial matrix is a critical step for cellular respiration. Pyruvate, the end product of glycolysis in the cytosol, is translocated across the inner mitochondrial membrane by the MPC. Once in the matrix, pyruvate is converted to acetyl-CoA by the pyruvate dehydrogenase complex, which then enters the TCA cycle. The MPC is a heterodimer composed of two subunits, MPC1 and MPC2.[1][2]

Caption: Mitochondrial pyruvate transport pathway.

Quantitative Data Summary

Table 1: Kinetic Parameters of the Mitochondrial Pyruvate Carrier

| Parameter | Value | Species/System | Reference |

| Km (Pyruvate) | 0.15 mM | Rat heart mitochondria | [3] |

| Vmax | 0.54 nmol/min/mg protein | Rat heart mitochondria (at 6°C) | [3] |

| Vmax | 42 nmol/min/mg protein | Rat heart mitochondria (extrapolated to 37°C) | [3] |

Table 2: Inhibitory Potency (IC50) of Various Compounds on Mitochondrial Pyruvate Carrier Activity

| Compound | IC50 | Assay System | Reference |

| UK5099 | 52.6 ± 8.3 nM | Proteoliposomes (human MPC1L/MPC2) | [4] |

| Zaprinast | 321 ± 42 nM | Proteoliposomes (human MPC1L/MPC2) | [4] |

| Lonidamine | 4.6 ± 1.3 µM | Proteoliposomes (human MPC1L/MPC2) | [4] |

| Mitoglitazone (MSDC-0160) | 2.7 ± 0.8 µM | Proteoliposomes (human MPC1L/MPC2) | [4][5] |

| Rosiglitazone | ~10 µM | Permeabilized C2C12 myoblasts | |

| MSDC-0602K | Not specified | U2OS cells | |

| BE1976 | 33 nM | Isolated mitochondria | [6] |

| BE1978 | 117 nM | Isolated mitochondria | [6] |

| BE1980 | 162 nM | Isolated mitochondria | [6] |

| Compound 2 | 12.4 ± 4.6 nM | Proteoliposomes | [4] |

| Compound 7 | 5.4 ± 1.1 nM | Proteoliposomes | [4] |

| α-cyano-4-hydroxycinnamate | Ki = 6.3 µM (non-competitive) | Rat heart mitochondria | [3] |

| Phenylpyruvate | Ki = 1.8 mM (competitive) | Rat heart mitochondria | [3] |

Experimental Protocols and Workflows

Radiolabeled Pyruvate Uptake Assay in Proteoliposomes

This assay directly measures the transport of radiolabeled pyruvate into liposomes reconstituted with the MPC.

Caption: Workflow for the radiolabeled pyruvate uptake assay.

Detailed Protocol:

-

Protein Purification:

-

Express and purify human or yeast MPC1 and MPC2 subunits. A common method involves expression in E. coli or P. pastoris with affinity tags (e.g., His-tag) for purification by chromatography.

-

-